An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical structure, predicted properties, and detailed experimental protocols for their determination. Furthermore, it includes a representative synthetic workflow and a potential biological signaling pathway.
Core Physicochemical Properties
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 | g/mol |
| Predicted LogP | 1.35 | - |
| Predicted pKa (Most Basic) | 9.8 | - |
| Predicted pKa (Most Acidic) | 10.2 | - |
| Predicted Water Solubility | 7.8 | g/L |
| Predicted Boiling Point | 315.7 ± 35.0 | °C |
| Predicted Melting Point | 145-149 | °C |
Experimental Protocols
To facilitate empirical validation of the predicted properties, this section provides detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method.[1][2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Pack the capillary tube by tapping the open end into the powdered sample. The sample height in the tube should be 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid value (e.g., 10-20 °C/min) to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.
Boiling Point Determination (Micro-reflux Method)
For small sample volumes, the micro-reflux method provides an accurate boiling point measurement.[5][6][7][8]
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Thermometer
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Clamps and stand
Procedure:
-
Place a small magnetic stir bar and approximately 0.5 mL of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol into the small test tube.
-
Position the test tube in the heating block or oil bath on a magnetic stirrer.
-
Clamp a thermometer so that the bulb is suspended in the vapor phase, about 1 cm above the surface of the liquid.
-
Begin heating and gentle stirring.
-
Observe the reflux ring of condensing vapor rising up the walls of the test tube.
-
The boiling point is the stable temperature reading on the thermometer when the reflux ring is at the same level as the thermometer bulb.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10][11][12][13]
Apparatus:
-
Glass vials with screw caps
-
Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol to a series of vials containing a buffered aqueous solution of known pH.
-
Seal the vials and place them on a shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After shaking, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[14][15][16][17][18]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Dissolve an accurately weighed amount of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized titrant, adding small increments and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity and is commonly determined by the shake-flask method.[19][20][21][22][23]
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Centrifuge
-
n-Octanol and water (mutually saturated)
-
Analytical instrumentation (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare mutually saturated n-octanol and water phases by shaking them together for 24 hours and then allowing them to separate.
-
Dissolve a known amount of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol in one of the phases.
-
Add a known volume of the second phase to create a biphasic system.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Separate the two phases, typically by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Synthesis and Potential Biological Activity
Representative Synthetic Workflow
The synthesis of 1,2,3,4-tetrahydroisoquinolines is often achieved through the Pictet-Spengler reaction.[24][25][26][27][28][29] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, a plausible synthetic route would involve the reaction of N-methyl-3-hydroxyphenethylamine with formaldehyde.
Caption: Pictet-Spengler Synthesis Workflow.
Potential Signaling Pathway Involvement
Tetrahydroisoquinoline derivatives have been shown to interact with various biological targets, notably within the central nervous system. Several studies suggest that these compounds can modulate dopaminergic neurotransmission.[30][31][32][33][34] They may act as inhibitors of dopamine uptake or have direct effects on dopamine receptors. The structural similarity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol to known dopaminergic agents suggests a potential for interaction with the dopaminergic signaling pathway.
Caption: Potential Dopaminergic Pathway Interaction.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chymist.com [chymist.com]
- 6. ivypanda.com [ivypanda.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 25. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. organicreactions.org [organicreactions.org]
- 27. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 28. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. An endogenous substance of the brain, tetrahydroisoquinoline, produces parkinsonism in primates with decreased dopamine, tyrosine hydroxylase and biopterin in the nigrostriatal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
